Diethyl 3,3'-[(1,6-dioxohexane-1,6-diyl)di(imino)]bis[4-(1,3-benzodioxol-5-yloxy)benzoate]
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Overview
Description
ETHYL 4-(2H-1,3-BENZODIOXOL-5-YLOXY)-3-(5-{[2-(2H-1,3-BENZODIOXOL-5-YLOXY)-5-(ETHOXYCARBONYL)PHENYL]CARBAMOYL}PENTANAMIDO)BENZOATE is a complex organic compound characterized by the presence of multiple benzodioxole groups
Preparation Methods
The synthesis of ETHYL 4-(2H-1,3-BENZODIOXOL-5-YLOXY)-3-(5-{[2-(2H-1,3-BENZODIOXOL-5-YLOXY)-5-(ETHOXYCARBONYL)PHENYL]CARBAMOYL}PENTANAMIDO)BENZOATE involves multiple steps, typically starting with the preparation of intermediate compounds. The synthetic route often includes:
Formation of Benzodioxole Intermediates: This step involves the reaction of catechol with formaldehyde to form the benzodioxole ring.
Coupling Reactions: The benzodioxole intermediates are then coupled with other aromatic compounds through reactions such as Suzuki or Heck coupling.
Amidation and Esterification: The final steps involve amidation and esterification reactions to introduce the ethoxycarbonyl and pentanamido groups.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
ETHYL 4-(2H-1,3-BENZODIOXOL-5-YLOXY)-3-(5-{[2-(2H-1,3-BENZODIOXOL-5-YLOXY)-5-(ETHOXYCARBONYL)PHENYL]CARBAMOYL}PENTANAMIDO)BENZOATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ester groups to alcohols.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions.
Scientific Research Applications
ETHYL 4-(2H-1,3-BENZODIOXOL-5-YLOXY)-3-(5-{[2-(2H-1,3-BENZODIOXOL-5-YLOXY)-5-(ETHOXYCARBONYL)PHENYL]CARBAMOYL}PENTANAMIDO)BENZOATE has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential anticancer properties, particularly in targeting specific cancer cell lines.
Materials Science: It is used in the development of advanced materials with unique optical and electronic properties.
Biological Studies: Researchers investigate its interactions with biological molecules to understand its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of ETHYL 4-(2H-1,3-BENZODIOXOL-5-YLOXY)-3-(5-{[2-(2H-1,3-BENZODIOXOL-5-YLOXY)-5-(ETHOXYCARBONYL)PHENYL]CARBAMOYL}PENTANAMIDO)BENZOATE involves its interaction with molecular targets such as enzymes and receptors. It may inhibit specific pathways involved in cell proliferation, leading to apoptosis in cancer cells . The benzodioxole groups play a crucial role in binding to these targets, enhancing the compound’s efficacy.
Comparison with Similar Compounds
Similar compounds include other benzodioxole derivatives and indole-based molecules.
Properties
Molecular Formula |
C38H36N2O12 |
---|---|
Molecular Weight |
712.7 g/mol |
IUPAC Name |
ethyl 4-(1,3-benzodioxol-5-yloxy)-3-[[6-[2-(1,3-benzodioxol-5-yloxy)-5-ethoxycarbonylanilino]-6-oxohexanoyl]amino]benzoate |
InChI |
InChI=1S/C38H36N2O12/c1-3-45-37(43)23-9-13-29(51-25-11-15-31-33(19-25)49-21-47-31)27(17-23)39-35(41)7-5-6-8-36(42)40-28-18-24(38(44)46-4-2)10-14-30(28)52-26-12-16-32-34(20-26)50-22-48-32/h9-20H,3-8,21-22H2,1-2H3,(H,39,41)(H,40,42) |
InChI Key |
PRJUFSJKJPDGEV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)OC2=CC3=C(C=C2)OCO3)NC(=O)CCCCC(=O)NC4=C(C=CC(=C4)C(=O)OCC)OC5=CC6=C(C=C5)OCO6 |
Origin of Product |
United States |
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